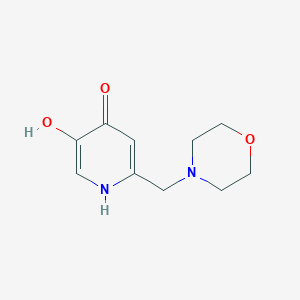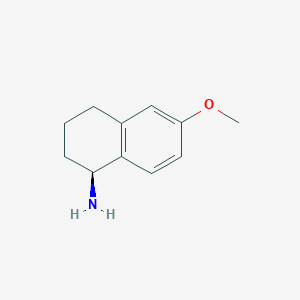
2-Bromo-3,4,5-trimethoxybenzaldehyde
Overview
Description
2-Bromo-3,4,5-trimethoxybenzaldehyde is an organic compound . It is a derivative of Benzaldehyde with three additional methoxy groups .
Synthesis Analysis
The synthesis of 2-Bromo-3,4,5-trimethoxybenzaldehyde involves several steps. The compound 3,4,5-Trimethoxybenzaldehyde (TMB) is prepared from gallic acid via a four-step synthetic sequence involving etherification, esterification, hydrazidation, and potassium ferricyanide oxidation . After the 2-Bromo-4,5-dimethoxybenzaldehyde has been prepared, it is reacted with sodium methoxide in methanol, with EtOAc/CuBr as a catalyst to form 2,4,5-trimethoxybenzaldehyde .Molecular Structure Analysis
The empirical formula of 2-Bromo-3,4,5-trimethoxybenzaldehyde is C10H11BrO4 . The molecular weight is 275.10 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-Bromo-3,4,5-trimethoxybenzaldehyde include aromatic substitution with bromine followed by nucleophilic substitution with sodium methoxide . The methyl group can be oxidized to an aldehyde via various synthetic methods .Physical And Chemical Properties Analysis
2-Bromo-3,4,5-trimethoxybenzaldehyde is a solid with a melting point of 67-73 °C . Its SMILES string is COc1cc(C=O)c(Br)c(OC)c1OC .Scientific Research Applications
Synthesis of α-Aminophosphonates
2-Bromo-3,4,5-trimethoxybenzaldehyde (TMB) has been used in the synthesis of new α-aminophosphonates. This was achieved by the Kabachnik-Fields reaction of TMB with p - or m -bromoaniline and a dialkyl phosphite under solvent-free conditions . α-Aminophosphonates are structural analogues of natural amino acids and have received wide attention in medicinal, bioorganic and organic chemistry .
Anti-cancer Agents
The applications of α-aminophosphonates, which can be synthesized using TMB, have ranged from agriculture to medical uses as anti-cancer agents .
Enzyme Inhibitors
α-Aminophosphonates, synthesized using TMB, have been used as enzyme inhibitors . Enzyme inhibitors are molecules that bind to enzymes and decrease their activity.
Peptide Mimetics
α-Aminophosphonates, synthesized using TMB, have been used as peptide mimetics . Peptide mimetics are compounds that mimic the biological activity of peptides.
Antibiotics and Pharmacological Agents
α-Aminophosphonates, synthesized using TMB, have been used as antibiotics and pharmacological agents .
Synthesis of Trimethoprim
3,4,5-Trimethoxybenzaldehyde, a derivative of 2-Bromo-3,4,5-trimethoxybenzaldehyde, can be used as an intermediate in the synthesis of some pharmaceutical drugs including trimethoprim .
Synthesis of Psychedelic Phenethylamines
3,4,5-Trimethoxybenzaldehyde can also be used in the synthesis of psychedelic phenethylamines .
Production of Plastic Additives
3,4,5-Trimethoxybenzaldehyde can also be used in the production of plastic additives .
Safety and Hazards
properties
IUPAC Name |
2-bromo-3,4,5-trimethoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO4/c1-13-7-4-6(5-12)8(11)10(15-3)9(7)14-2/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADPQZFHJVANIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C=O)Br)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3,4,5-trimethoxybenzaldehyde | |
CAS RN |
35274-53-4 | |
| Record name | 35274-53-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Trifluoromethyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B2909822.png)

![2-(2,4-dioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)-N-(prop-2-en-1-yl)acetamide](/img/structure/B2909824.png)




![N-(2-chlorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2909837.png)
![3-chloro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide](/img/structure/B2909838.png)
![N-(oxolan-2-ylmethyl)-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butanamide](/img/structure/B2909839.png)

![N-(3-acetamidophenyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2909841.png)
![3-Azabicyclo[4.2.1]nonan-4-one](/img/structure/B2909842.png)